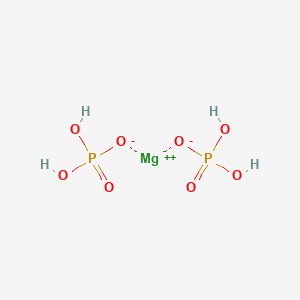![molecular formula C22H16ClI2N2+ B8234063 1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride](/img/structure/B8234063.png)
1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) is a chemical compound with the molecular formula C22H16ClI2N2+. It is a white to pale yellow solid that is soluble in organic solvents but has low solubility in water. This compound belongs to the class of quaternary ammonium salts and is known for its toxicity. It is commonly used as a raw material in the production of insecticides and herbicides .
Preparation Methods
The synthesis of 4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) typically involves chemical synthesis routes. One common method is the Sonogashira–Hagihara coupling reaction, which involves the coupling of 1,1’-bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diium salts with tetrakis(4-ethynylphenyl)methane . The reaction conditions usually require a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bipyridinium derivatives.
Reduction: Reduction reactions can convert it into its corresponding bipyridine form.
Substitution: It can undergo nucleophilic substitution reactions, where the iodophenyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.
Biology: The compound is studied for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on various biological targets.
Mechanism of Action
The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) involves its interaction with cellular components. As a quaternary ammonium compound, it disrupts cell membranes and interferes with cellular processes. The molecular targets include enzymes and proteins involved in cellular respiration and metabolism. The compound’s toxicity is attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells .
Comparison with Similar Compounds
4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) can be compared with other similar compounds, such as:
1,1’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride: This compound has similar structural features but different substituents, leading to variations in reactivity and applications.
1,1’-Bis(4-methoxyphenyl)-4,4’-bipyridinium chloride: This compound has methoxy groups instead of iodophenyl groups, affecting its solubility and chemical behavior. The uniqueness of 4,4’-Bipyridinium, 1,1’-bis(4-iodophenyl)-, chloride (1:2) lies in its specific iodophenyl substituents, which impart distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16I2N2.ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;/h1-16H;1H/q+2;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIHPWXAKGRTGG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)I)I.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClI2N2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
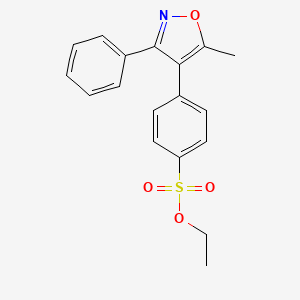
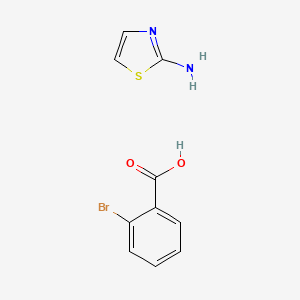
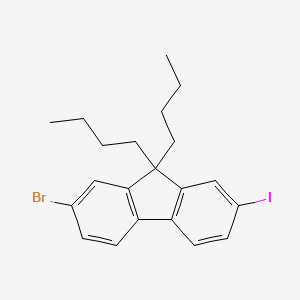

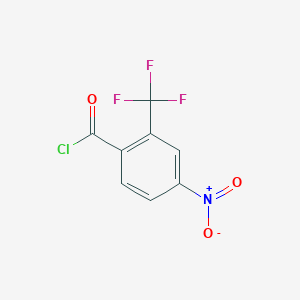
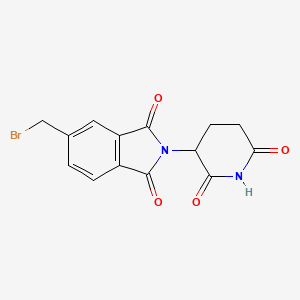
![trimethyl-(7-octyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B8234014.png)

![10,16-bis[4-(1-adamantyl)-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8234047.png)
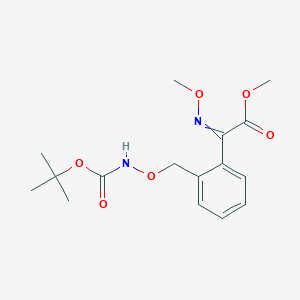
![Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate](/img/structure/B8234055.png)
![(S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234064.png)
![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234067.png)
